molecular formula C10H9ClF2O2 B1420692 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride CAS No. 936327-47-8

2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride

Cat. No. B1420692
M. Wt: 234.62 g/mol
InChI Key: DCKQLPCCVQGVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride is a chemical compound with the molecular formula C9H7ClF2O2 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride can be represented by the SMILES string CC(C)(Oc1ccc(F)cc1F)C(O)=O . The InChI key for this compound is LUUNNYIKQOANCC-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Derivatives

The synthesis of complex organic compounds often involves the use of derivatives like 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride. For example, the synthesis of 2,4-Dimethoxybenezoyl Chloride involves methylation and chlorination steps, indicating that derivatives like 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride could be used similarly in synthetic chemistry for creating complex molecules (Wan You-zhi, 2007).

Sensor Development

Compounds like 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride could be used in developing sensors for detecting harmful substances. A study demonstrated the development of a novel sensor based on screen-printed electrodes for detecting 2,4-Dichlorophenoxyacetic acid in wastewater and soil, which implies that related compounds could be used in sensor technology for environmental monitoring (El-Beshlawy et al., 2022).

Photopolymerization and Photoinitiation

Compounds with specific functional groups are often used in photopolymerization processes. A study on nitroxide-mediated photopolymerization highlights the use of a compound with a structure similar to 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride, showcasing its potential in initiating polymerization under UV light. Such compounds can drastically change the photophysical or photochemical properties of the starting materials, indicating their potential in photopolymerization applications (Guillaneuf et al., 2010). Another study on fluorinated photoinitiators suggests that derivatives of 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride could be synthesized and used in photopolymerization processes, overcoming challenges like oxygen inhibition (Yu Yun-yin, 2013).

Synthesis of New Compound Classes

Derivatives like 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride may be used in synthesizing new classes of compounds. A study on the synthesis of 2-alkylidene-benzo[1,3]dioxin-4-ones indicates the potential of such derivatives in creating new molecules, which could serve as prodrugs or intermediates in pharmaceuticals (Babin & Bennetau, 2001).

Antitumor Properties

Some derivatives are used in synthesizing compounds with potential antitumor properties. For instance, compounds incorporating a 2,4-dichlorophenoxy nucleus have been synthesized and tested for their antitumor activity, indicating the relevance of similar derivatives in medicinal chemistry for developing new therapeutic agents (Abdel-Wahab et al., 2011).

Safety And Hazards

While specific safety data for 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride is not available, it’s important to handle all chemicals with care. Sigma-Aldrich notes that the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(2,4-difluorophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O2/c1-10(2,9(11)14)15-8-4-3-6(12)5-7(8)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKQLPCCVQGVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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